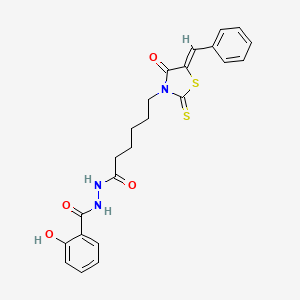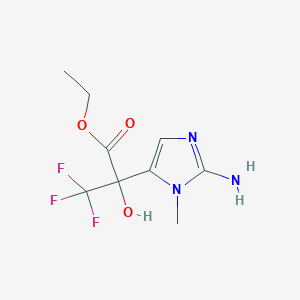
(Z)-N'-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)-2-hydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-N’-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)-2-hydroxybenzohydrazide” is a derivative of Rhodanine-3-acetic acid . These compounds are known for their versatile effects and have many biological properties . They are tested, among others, as fluorescent probes for bioimaging and aldose reductase inhibitors . Rhodanine-3-acetic acid derivatives also have antibacterial, antifungal, and anticancer activity .
Synthesis Analysis
Three rhodanine-3-acetic acid derivatives were obtained in the Knoevenagel condensation reaction with good yields, ranging from 54% to 71% . The reaction involved the appropriate aldehyde .Molecular Structure Analysis
The molecular structure of these compounds is influenced by the heterocyclic substituent . A slight change in the five-membered heterocyclic substituent significantly affects the properties of the compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the Knoevenagel condensation reaction . This reaction involves the appropriate aldehyde .Physical And Chemical Properties Analysis
These compounds have high thermal stability demonstrated above 240 °C . The absorption and emission maxima in polar and non-polar solvents were determined .Scientific Research Applications
Supramolecular Structures and Hydrogen-bonding
Studies reveal intricate supramolecular structures in thioxothiazolidin compounds, where hydrogen bonding plays a crucial role in forming dimers, chains of rings, and complex sheets. These structures contribute to the understanding of molecular interactions and design of novel compounds with enhanced bioactivity (Delgado et al., 2005).
Anticancer and Antimicrobial Activities
Thiazolidinones with benzothiazole moiety have shown promising anticancer activity, with some derivatives exhibiting significant efficacy against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancer cell lines. This highlights their potential as leads for anticancer drug development (Havrylyuk et al., 2010).
Synthesis and Characterization
The synthesis and characterization of thiazolidinone derivatives have been extensively explored, providing insights into their potential antimicrobial activities. This includes the development of novel compounds with high activity against bacteria such as Staphylococcus aureus, showcasing their utility in addressing antimicrobial resistance challenges (Frolov et al., 2017).
Molecular Docking Studies
Recent studies involving molecular docking have provided further evidence of the antimicrobial potency of thiazolidinone derivatives. This computational approach helps in predicting the interaction between these compounds and microbial proteins, offering a pathway to the design of more effective antimicrobial agents (Horishny et al., 2022).
Crystal Structure Analysis
Crystallographic studies have detailed the molecular and crystal structures of thiazolidinones, providing valuable information on the stereochemistry and electronic properties of these compounds. Such analyses are essential for understanding the molecular basis of their biological activities and for guiding the synthesis of more potent derivatives (Khelloul et al., 2016).
Future Directions
The future directions for these compounds include their use for fluorescence bioimaging . Compounds were successfully used as fluorescent dyes of fixed cells of mammalian origin . In addition, biological activity tests against bacteria and fungi were carried out . The results showed excellent antimicrobial activity among the newly synthesized compounds, especially against Gram-positive bacteria .
properties
IUPAC Name |
N'-[6-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoyl]-2-hydroxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c27-18-12-7-6-11-17(18)21(29)25-24-20(28)13-5-2-8-14-26-22(30)19(32-23(26)31)15-16-9-3-1-4-10-16/h1,3-4,6-7,9-12,15,27H,2,5,8,13-14H2,(H,24,28)(H,25,29)/b19-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMPEWVAOZMZET-CYVLTUHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NNC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NNC(=O)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N'-(6-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)hexanoyl)-2-hydroxybenzohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2807825.png)
![O-[[(2R,3R)-3-(Trifluoromethyl)oxolan-2-yl]methyl]hydroxylamine;hydrochloride](/img/structure/B2807827.png)

![[1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2807830.png)
![N-(4-fluorophenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2807831.png)

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2807837.png)
![Tert-butyl (5S)-5-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2807838.png)
![5-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2807840.png)

![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetonitrile](/img/structure/B2807844.png)
![N-benzyl-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2807845.png)
![8a-(4-Methoxyphenyl)-octahydropyrrolo[1,2-a]pyrimidin-6-one](/img/structure/B2807846.png)
![2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2807847.png)